Viscidulin I
Overview
Description
Viscidulin I is a flavonoid compound with the molecular formula C15H10O7. It is a yellow crystalline solid that is soluble in organic solvents such as methanol, ethanol, and dichloromethane, but only slightly soluble in water . This compound is commonly derived from plants such as Scutellaria viscidula, Scutellaria baicalensis, and Scutellaria tenax . This compound exhibits various biological activities, including antibacterial, anti-inflammatory, antioxidant, and anti-tumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Viscidulin I can be synthesized through various chemical reactions involving flavonoid precursors. One common method involves the use of 2,6-dihydroxyacetophenone and 3,5,7-trihydroxy-4H-chromen-4-one as starting materials. The reaction typically requires acidic or basic conditions to facilitate the formation of the flavonoid structure .
Industrial Production Methods
Industrial production of this compound often involves extraction from the rhizome of Scutellaria baicalensis. The extraction process can be optimized based on the specific requirements, such as the desired purity and yield . The extracted compound is then purified using techniques like column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Viscidulin I undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into dihydroflavonoids.
Substitution: Substitution reactions can introduce different functional groups into the flavonoid structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted flavonoid derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Viscidulin I has a wide range of scientific research applications, including:
Chemistry: Used in compound screening libraries and metabolomics studies to identify bioactive compounds.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and antiviral properties.
Industry: Utilized in the development of nutraceuticals and natural products.
Mechanism of Action
Viscidulin I exerts its effects through various molecular targets and pathways. It has been shown to inhibit enzymes such as polo-like kinase, which is important in cancer therapy . Additionally, this compound can modulate gene expression and signaling pathways involved in inflammation and oxidative stress . The compound’s antioxidant properties help in scavenging free radicals and reducing oxidative damage .
Comparison with Similar Compounds
Viscidulin I is similar to other flavonoids such as baicalein, wogonin, and scutellarein. it is unique in its specific structure and biological activities . For example:
Baicalein: Exhibits strong anti-inflammatory and antioxidant properties.
Wogonin: Known for its anticancer and antiviral activities.
Scutellarein: Has potent antioxidant and anti-inflammatory effects.
These compounds share similar flavonoid structures but differ in their specific functional groups and biological activities, making each compound unique in its applications and effects .
Properties
IUPAC Name |
2-(2,6-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O7/c16-6-4-9(19)12-10(5-6)22-15(14(21)13(12)20)11-7(17)2-1-3-8(11)18/h1-5,16-19,21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NULZZCUABWZIRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20239032 | |
Record name | 2-(2,6-Dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20239032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92519-95-4 | |
Record name | Viscidulin I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092519954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2,6-Dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20239032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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